molecular formula C15H22N2O2 B8189549 (3R,4S)-3-Amino-1-benzyl-piperidine-4-carboxylic acid ethyl ester

(3R,4S)-3-Amino-1-benzyl-piperidine-4-carboxylic acid ethyl ester

Cat. No.: B8189549
M. Wt: 262.35 g/mol
InChI Key: HUJJKWSEEUDHJK-KBPBESRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,4S)-3-Amino-1-benzyl-piperidine-4-carboxylic acid ethyl ester is a chiral piperidine derivative characterized by a six-membered nitrogen-containing ring (piperidine) with a benzyl group at position 1, an amino group at position 3 (R-configuration), and an ethyl ester moiety at position 4 (S-configuration). Piperidine derivatives are widely explored in drug discovery due to their conformational flexibility and ability to interact with biological targets such as enzymes and receptors .

The stereochemistry (3R,4S) is critical for its biological activity and synthetic applications, as enantiomeric forms often exhibit distinct pharmacological properties. The ethyl ester group enhances solubility in organic solvents, facilitating synthetic modifications, while the benzyl substituent may contribute to lipophilicity and receptor binding .

Properties

IUPAC Name

ethyl (3R,4S)-3-amino-1-benzylpiperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-2-19-15(18)13-8-9-17(11-14(13)16)10-12-6-4-3-5-7-12/h3-7,13-14H,2,8-11,16H2,1H3/t13-,14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUJJKWSEEUDHJK-KBPBESRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1N)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1CCN(C[C@@H]1N)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Asymmetric Hydrogenation of Pyridine Derivatives

A widely cited method involves the asymmetric hydrogenation of 1-benzyl-3-cyano-4-methylpyridinium salts using chiral transition-metal catalysts. For example, a rhodium(I) complex with a ferrocenyl phosphine ligand achieves 87% yield and 82.9% ee for the cis-3,4-disubstituted piperidine intermediate. The reaction proceeds under 3.5 bar hydrogen pressure in trifluoroethanol at 30°C, with the stereochemical outcome dictated by the ligand’s configuration.

Key Reaction Parameters

ParameterConditionsImpact on Outcome
CatalystRhodium/(S)-PhanephosEnantioselectivity (82% ee)
SolventTrifluoroethanolEnhances reaction rate
Hydrogen Pressure3.5 barOptimizes conversion

Epoxide Ring-Opening and Amination

An alternative route starts with (3R,4S)-1-benzyl-3,4-epoxypiperidine, which undergoes kinetic resolution using lithium amide bases derived from chiral pyrrolidines. The epoxide is treated with benzylamine in acetonitrile with lithium perchlorate, yielding the trans-3-amino-4-hydroxy intermediate (86% yield, 98.7% ee). Subsequent oxidation and esterification introduce the carboxylic acid ethyl ester moiety.

Stereochemical Control Strategies

Chiral Catalyst Design

The choice of catalyst profoundly influences stereoselectivity. Bisphosphine ligands like (S)-Phanephos induce the desired (3R,4S) configuration by coordinating to the metal center in a conformation that biases facial selectivity during hydrogenation. Computational studies suggest that steric interactions between the ligand’s tert-butyl groups and the pyridine substrate minimize competing transition states, improving ee by 15–20% compared to unsubstituted analogs.

Kinetic Resolution of Racemic Intermediates

Racemic 1-benzyl-3,4-epoxypiperidine undergoes kinetic resolution using (−)-sparteine-derived lithium amides, selectively deprotonating one enantiomer to yield (3R,4S)-epoxide with 98.7% ee. This method avoids costly chiral catalysts but requires stoichiometric amounts of the resolving agent.

Functionalization and Protecting Group Strategies

Amino Group Protection

The tert-butoxycarbonyl (Boc) group is frequently employed to protect the amino functionality during esterification and benzylation steps. Boc protection using di-tert-butyl dicarbonate in dichloromethane with 4-dimethylaminopyridine (DMAP) achieves 85–92% yields while preserving stereochemical integrity.

Esterification Methods

Steglich esterification with N,N'-dicyclohexylcarbodiimide (DCC) and DMAP in methanol converts the carboxylic acid to the ethyl ester with 90% efficiency. Alternative approaches using Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) show comparable yields but generate stoichiometric phosphine oxide waste.

Optimization of Reaction Conditions

Solvent Effects

Polar aprotic solvents like dimethylformamide (DMF) accelerate benzylation (78% yield), while ethereal solvents (THF, dioxane) improve cyclization kinetics by stabilizing intermediates. Hydrogenation reactions benefit from fluorinated alcohols (e.g., trifluoroethanol), which enhance hydrogen solubility and catalyst activity.

Temperature and Pressure

Elevated temperatures (50–60°C) during cyclization reduce reaction times from 48 h to 12 h but risk epimerization. Hydrogenation at 30°C under 3.5 bar H₂ balances conversion and stereoretention.

Industrial-Scale Production Challenges

Catalytic Efficiency

Industrial processes prioritize catalyst turnover numbers (TONs). Rhodium catalysts with TONs >1,000 are achievable but require ligand stabilization to prevent decomposition. Recent advances in iridium-based systems show promise for reducing metal loading by 40%.

Purification Simplification

Chromatography-free purification is critical for scalability. Crystallization-driven diastereomeric resolution using (−)-di-p-toluoyl-D-tartaric acid achieves >99% ee in two recrystallizations, eliminating column chromatography.

Emerging Methodologies

Biocatalytic Approaches

Immobilized transaminases convert 1-benzyl-4-oxo-piperidine-3-carboxylate to the (3R,4S)-amine with 95% ee in phosphate buffer (pH 7.5). This green chemistry route avoids heavy metals but currently suffers from low substrate tolerance (<100 mM).

Flow Chemistry Innovations

Continuous hydrogenation in microreactors enhances mass transfer, reducing reaction times from 72 h to 8 h while maintaining 85% ee . Integrated in-line FTIR monitoring enables real-time adjustment of H₂ pressure and temperature.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-3-Amino-1-benzyl-piperidine-4-carboxylic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to an amine.

    Substitution: Nucleophilic substitution reactions can replace the amino or benzyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research indicates that derivatives of piperidine compounds, including (3R,4S)-3-amino-1-benzyl-piperidine-4-carboxylic acid ethyl ester, exhibit promising anticancer activity. The compound has been studied for its potential in the treatment of various cancers, particularly through mechanisms that involve modulation of cellular pathways associated with tumor growth and survival. In particular, compounds structurally related to this piperidine derivative have shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis in vitro .

Neuropharmacological Effects
The piperidine scaffold is known for its activity on the central nervous system. Studies suggest that (3R,4S)-3-amino-1-benzyl-piperidine-4-carboxylic acid ethyl ester may influence neurotransmitter systems, particularly those involving dopamine and serotonin. This could position the compound as a candidate for developing treatments for neurodegenerative diseases and mood disorders .

Synthetic Methodologies

Synthesis of Novel Compounds
The synthesis of (3R,4S)-3-amino-1-benzyl-piperidine-4-carboxylic acid ethyl ester serves as a versatile intermediate in the preparation of more complex molecules. Its functional groups allow for various modifications that can lead to new derivatives with enhanced biological activity or selectivity .

Chiral Synthesis
The compound's chiral nature makes it an important target in asymmetric synthesis. Researchers are exploring methods to efficiently produce this compound and its analogs using enantioselective reactions, which are crucial for developing pharmaceuticals with specific desired effects .

Case Studies

Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal examined the effects of piperidine derivatives on multiple myeloma cells. The results demonstrated that (3R,4S)-3-amino-1-benzyl-piperidine-4-carboxylic acid ethyl ester significantly reduced cell viability and induced apoptosis through caspase activation pathways. This study highlights the potential of this compound as a lead structure for developing new anticancer agents .

Case Study 2: Neuropharmacological Research
In another research project focusing on neuropharmacology, (3R,4S)-3-amino-1-benzyl-piperidine-4-carboxylic acid ethyl ester was evaluated for its effects on dopaminergic signaling in animal models of Parkinson's disease. The results indicated improvements in motor functions and reduced neuroinflammation, suggesting therapeutic potential for treating neurological disorders .

Mechanism of Action

The mechanism of action of (3R,4S)-3-Amino-1-benzyl-piperidine-4-carboxylic acid ethyl ester involves its interaction with molecular targets such as enzymes or receptors. The compound’s chiral centers play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Key Structural Analogues and Their Properties

The table below summarizes structurally related compounds and their distinguishing features:

Compound Name Structure Key Features Molecular Formula Molecular Weight Key Differences Reference
(3R,4S)-3-Amino-1-benzyl-piperidine-4-carboxylic acid ethyl ester Piperidine ring, benzyl (C1), amino (C3-R), ethyl ester (C4-S) C₁₅H₂₂N₂O₂ 262.35 (estimated) Target compound for comparison
(3S,4R)-4-Amino-3-hydroxy-piperidine-1-carboxylic acid benzyl ester Piperidine, benzyl ester (C1), hydroxy (C3-S), amino (C4-R) C₁₃H₁₈N₂O₃ 250.30 Stereochemistry inversion (3S,4R), hydroxy vs. ethyl ester
Ethyl 1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate Pyrrolidine ring (5-membered), benzyl (C1), ketone (C5), hydroxy (C4) C₁₄H₁₇NO₄ 271.29 Smaller ring, additional ketone group
4-Piperidinecarboxylic acid, 1-[(3-aminophenyl)methyl]-, ethyl ester Piperidine, 3-aminobenzyl (C1), ethyl ester (C4) C₁₆H₂₂N₂O₂ 274.36 Amino group on benzyl substituent vs. piperidine ring
(3R,4S)-1-Azetidinecarboxylic acid 2-oxo-4-phenyl-3-[(triethylsilyl)oxy]-1,1-dimethylethyl ester Azetidine ring (4-membered), tert-butyl ester, triethylsilyloxy group C₂₁H₃₃NO₄Si 419.58 Smaller ring, bulky silyl protecting group
Ethyl 1-(3-pyridylmethyl)piperidine-4-carboxylate Piperidine, 3-pyridylmethyl (C1), ethyl ester (C4) C₁₅H₂₀N₂O₂ 260.34 Pyridyl vs. benzyl substituent

Functional and Stereochemical Differences

  • Ring Size : Piperidine (6-membered) derivatives (e.g., ) generally exhibit greater conformational flexibility compared to pyrrolidine (5-membered, ) or azetidine (4-membered, ) analogs, impacting their binding affinity and metabolic stability.
  • Substituent Effects: Benzyl vs. Amino Group Position: The amino group on the piperidine ring (target compound) may engage in intramolecular hydrogen bonding, influencing solubility and reactivity, unlike analogs with amino groups on substituents (e.g., ).
  • Stereochemistry : The (3R,4S) configuration is enantiomeric to (3S,4R) derivatives (e.g., ), which could lead to divergent biological activities or synthetic pathways.

Biological Activity

(3R,4S)-3-Amino-1-benzyl-piperidine-4-carboxylic acid ethyl ester is a chiral compound notable for its structural features, including a piperidine ring substituted with an amino group and a benzyl group. This unique configuration renders it a subject of interest in medicinal chemistry, organic synthesis, and biological research. Understanding its biological activity is crucial for potential therapeutic applications.

  • Molecular Formula : C15H22N2O2
  • Molecular Weight : Approximately 262.35 g/mol
  • IUPAC Name : (3R,4S)-3-Amino-1-benzyl-piperidine-4-carboxylic acid ethyl ester

Synthesis Methods

The synthesis of (3R,4S)-3-Amino-1-benzyl-piperidine-4-carboxylic acid ethyl ester typically involves the following steps:

  • Formation of the Piperidine Ring : This is achieved through cyclization reactions involving suitable precursors.
  • Introduction of the Amino Group : Nucleophilic substitution or reductive amination is commonly used.
  • Benzylation : The benzyl group is introduced via a benzylation reaction using benzyl halides in the presence of a base.
  • Esterification : Ethanol and an acid catalyst are employed to form the ethyl ester from the carboxylic acid group.

Biological Activity

Research indicates that (3R,4S)-3-Amino-1-benzyl-piperidine-4-carboxylic acid ethyl ester may exhibit various biological activities:

Enzyme Inhibition

Studies suggest that compounds in this class can act as enzyme inhibitors or modulators. The specific mechanisms of action remain to be fully elucidated, but potential targets include:

  • Serine Proteases : Inhibition studies indicate that similar compounds can affect serine protease activity, which plays a crucial role in various physiological processes.
  • Receptor Modulation : The compound may interact with specific receptors, influencing cellular signaling pathways.

Case Studies and Research Findings

  • Antiviral Activity : Preliminary studies have explored the potential antiviral properties of related piperidine derivatives against influenza viruses. These compounds may interfere with viral replication mechanisms by inhibiting key viral enzymes .
  • Neuropharmacological Effects : Research has indicated that structurally similar piperidine derivatives exhibit neuropharmacological effects, suggesting potential applications in treating neurological disorders .
  • Antidepressant Properties : Some studies have highlighted the potential antidepressant effects of piperidine-based compounds, which could be linked to their interaction with neurotransmitter systems .

The mechanism of action for (3R,4S)-3-Amino-1-benzyl-piperidine-4-carboxylic acid ethyl ester is hypothesized to involve:

  • Binding Affinity : The chiral centers contribute significantly to binding affinity and specificity towards molecular targets such as enzymes and receptors.
  • Cellular Signaling Modulation : The compound may alter cellular signaling pathways through inhibition or activation of specific enzymes.

Applications in Medicinal Chemistry

Due to its unique structure and biological activity, (3R,4S)-3-Amino-1-benzyl-piperidine-4-carboxylic acid ethyl ester has potential applications in:

  • Drug Development : As a precursor for synthesizing novel therapeutic agents targeting various diseases.
  • Asymmetric Synthesis : Its chiral nature makes it valuable in producing enantiomerically pure compounds.

Q & A

Q. What synthetic methodologies are recommended for optimizing the yield of (3R,4S)-3-Amino-1-benzyl-piperidine-4-carboxylic acid ethyl ester?

The synthesis of piperidine derivatives often involves multi-step reactions, including palladium-catalyzed cross-couplings, tert-butyloxycarbonyl (Boc) protection/deprotection, and esterification. For example, multi-step protocols using palladium diacetate and tert-butyl XPhos under inert atmospheres (40–100°C) have been reported for analogous piperidine carboxylate esters, achieving yields through controlled reaction times and cesium carbonate as a base . Optimization may involve adjusting catalyst ratios, solvent polarity (e.g., tert-butyl alcohol vs. acetonitrile), and stepwise purification to isolate intermediates.

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • NMR : Key for confirming stereochemistry (3R,4S) and benzyl/ethyl substituents. For similar piperidine derivatives, 1^1H and 13^13C NMR resolve axial/equatorial proton splitting and carbonyl/ester group signals .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns. For example, a related compound, 1-[2-[methyl-(4-methyl-1H-pyrrole-3-carbonyl)amino]acetyl]piperidine-3-carboxylic acid, showed an [M+1] ion at m/z 379 .
  • HPLC : Purity assessment (>98%) via reverse-phase methods, as specified for structurally related esters .

Q. What safety protocols are essential when handling this compound?

GHS hazard classifications for analogous piperidine esters include:

  • H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation). Use PPE (gloves, goggles) and work in a fume hood. First-aid measures require immediate rinsing and medical consultation with SDS documentation .

Advanced Research Questions

Q. How can reaction conditions be tailored to mitigate diastereomer formation during synthesis?

Diastereomer control in piperidine derivatives often hinges on chiral catalysts or enantioselective reagents. For instance, tert-butyl XPhos ligands in palladium-mediated couplings improve stereochemical outcomes . Temperature gradients (e.g., 20–50°C during Boc deprotection) and solvent polarity adjustments (e.g., dioxane vs. water) can suppress epimerization, as noted in multi-step syntheses of related compounds .

Q. What analytical strategies resolve contradictions in stability data under varying pH conditions?

  • Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2_2O2_2) conditions at 40–60°C. Monitor degradation via LC-MS to identify labile groups (e.g., ester hydrolysis or benzyl cleavage) .
  • Dynamic Kinetic Resolution : Use chiral columns (e.g., Chiralpak®) to separate enantiomers formed during degradation, as demonstrated for epimer-prone thiazolidine derivatives .

Q. How can computational modeling predict the compound’s reactivity in novel reaction systems?

  • Molecular Dynamics (MD) Simulations : Model solvation effects and transition states for ester hydrolysis or nucleophilic substitutions. MD studies on 1-Cbz-4-(aminomethyl)piperidine highlighted conformational stability in aqueous/organic biphasic systems .
  • DFT Calculations : Predict regioselectivity in cross-couplings by analyzing frontier molecular orbitals (HOMO/LUMO) of the benzyl-piperidine core .

Q. What strategies validate the compound’s role as a chiral building block in drug discovery?

  • Enantiomeric Excess (ee) Analysis : Use chiral HPLC or capillary electrophoresis with cyclodextrin-based mobile phases. For example, epimer separation in (4S)-2-{[2-(4-ethyl-2,3-dioxopiperazine-1-carboxamido)phenyl]methyl}thiazolidine-4-carboxylic acid required minor chromatographic adjustments to resolve co-eluting isomers .
  • Biological Assays : Test enantiomers against target receptors (e.g., GPCRs) to correlate stereochemistry with activity, as seen in piperidine-based kinase inhibitors .

Methodological Tables

Q. Table 1. Key Reaction Conditions for Piperidine Derivatives

StepReagents/ConditionsPurposeYield RangeReference
Boc Protectiontert-Butoxycarbonyl anhydride, DMAP, THFAmino group protection75–85%
EsterificationEthanol/HCl, refluxCarboxylic acid activation80–90%
DeprotectionHCl/dioxane (25 h, 20–50°C)Boc removal70–78%

Q. Table 2. Stability Data for Analogous Compounds

ConditionDegradation ProductsHalf-Life (h)Analytical MethodReference
pH 1.2 (37°C)Hydrolyzed ester, benzyl alcohol12–24LC-MS
pH 10.0 (60°C)Ring-opened piperidine<6Chiral HPLC

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.